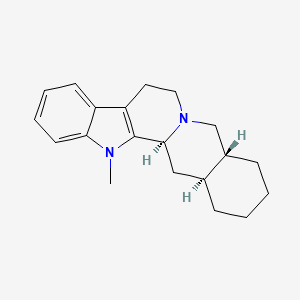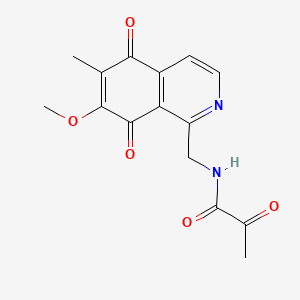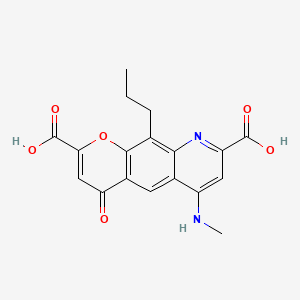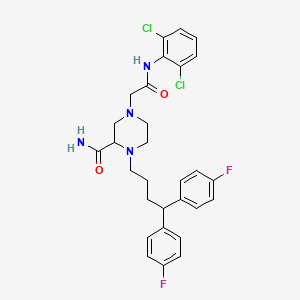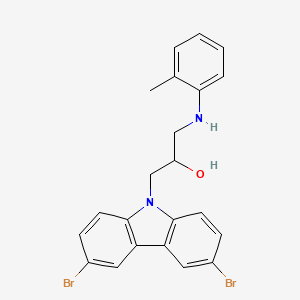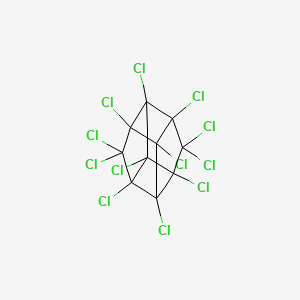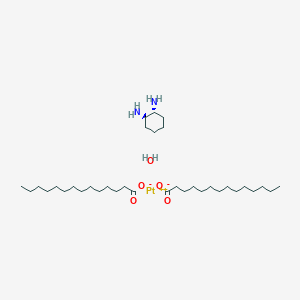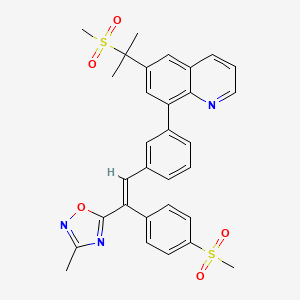
MK-0359
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-0359 is a potent and selective oral inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP). This compound has been primarily investigated for its potential therapeutic applications in treating chronic asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MK-0359 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MK-0359 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.
Substitution: Die aromatischen Ringe in this compound können elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. Sulfoxide, Sulfone und substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von PDE4 und ihre Auswirkungen auf die cAMP-Spiegel zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und Entzündungspfaden.
Medizin: Als therapeutisches Mittel für chronisches Asthma, COPD und rheumatoide Arthritis erforscht.
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Behandlungen für Atemwegserkrankungen
Wirkmechanismus
MK-0359 übt seine Wirkungen aus, indem es die Aktivität von PDE4 hemmt, was zu erhöhten cAMP-Spiegeln in den Zellen führt. Erhöhte cAMP-Spiegel führen zur Aktivierung der Proteinkinase A (PKA), die wiederum verschiedene Zielproteine phosphoryliert, die an der Regulation von Entzündungen und Immunantworten beteiligt sind. Dieser Mechanismus trägt dazu bei, Entzündungen zu reduzieren und die Atemfunktion bei Erkrankungen wie Asthma und COPD zu verbessern .
Wirkmechanismus
MK-0359 exerts its effects by inhibiting the activity of PDE4, leading to increased levels of cAMP within cells. Elevated cAMP levels result in the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins involved in regulating inflammation and immune responses. This mechanism helps reduce inflammation and improve respiratory function in conditions like asthma and COPD .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Roflumilast: Ein weiterer PDE4-Inhibitor zur Behandlung von COPD.
Cilomilast: Ein PDE4-Inhibitor, der auf seine entzündungshemmenden Eigenschaften untersucht wird.
Apremilast: Ein PDE4-Inhibitor zur Behandlung von Psoriasis und Psoriasis-Arthritis.
Einzigartigkeit von MK-0359
This compound ist aufgrund seiner hohen Selektivität und Potenz als PDE4-Inhibitor einzigartig. Es hat in präklinischen und klinischen Studien vielversprechende Ergebnisse bei der Behandlung von chronischem Asthma und COPD gezeigt, mit einer kompetitiven und reversiblen Interaktionsweise .
Eigenschaften
CAS-Nummer |
346629-30-9 |
|---|---|
Molekularformel |
C31H29N3O5S2 |
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+ |
InChI-Schlüssel |
YYGZHVJDHMMABU-OGLMXYFKSA-N |
SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Isomerische SMILES |
CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C |
Kanonische SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



